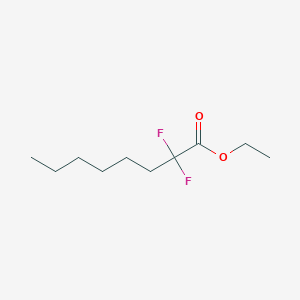

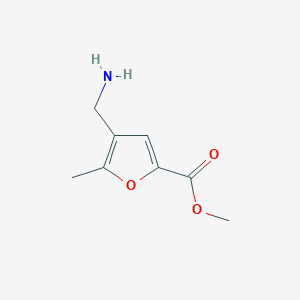

Ethyl 2,2-difluorooctanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can involve various methods such as condensation reactions, substitution reactions, etc .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, etc .科学的研究の応用

Visible-Light-Driven 2,2-Difluoroacetylation : Ethyl 2-bromo-2,2-difluoroacetate reacts with alkenes under irradiation by blue LED in the presence of fluorescein, facilitating direct 2,2-difluoroacetylation. This reaction is crucial for obtaining various 2,2-difluoroacetyl compounds and alkanoates (Furukawa et al., 2020).

Synthesis of Peptidyl 2,2-Difluoro-3-Aminopropionate : Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate was synthesized for potential use as a proteinase inhibitor. This synthesis involves a Reformatsky reaction of ethyl bromodifluoroacetate (Angelastro et al., 1992).

Enantioselective Synthesis of 2,2-Difluoro-3-Hydroxycarboxylates : Using chiral rhodium complexes, ethyl 4,4,4-trifluoroacetoacetate can be transformed into enantiomerically enriched 4,4,4-trifluoro-3-hydroxybutanoate. This method is significant for synthesizing 2,2-difluoro-3-hydroxycarboxylates (Kuroki et al., 2000).

Synthesis of Polyfluoroalkyl Substituted 1-Aryl Pyrrole Derivatives : Ethyl 2,2-dihydropolyfluoroalkanoates reacted with benzimidazole bromides, leading to pyrrolo[1,2-a]quinoxaline derivatives, demonstrating its application in the synthesis of complex organic structures (Zhang & Huang, 1998).

Use as an Acyl Donor in Lipase-Catalyzed Reactions : S-ethyl thiooctanoate, a related compound, is used as an acyl donor in the resolution of secondary alcohols by lipase-catalyzed transesterification, demonstrating the utility of similar ethyl difluoroalkanoate structures in enzymatic processes (Frykman et al., 1993).

Synthesis of Bicyclic Tetrahydropyrans : Methyl 7-hydroxyoctanoate, derived from ethyl 3-hydroxybutanoate (a structurally similar compound), is used for the stereoselective synthesis of bicyclic tetrahydropyrans, indicating the potential of ethyl difluoroalkanoate derivatives in creating complex organic structures (Elsworth & Willis, 2008).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl 2,2-difluorooctanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2O2/c1-3-5-6-7-8-10(11,12)9(13)14-4-2/h3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNDVBKXJCHZAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)OCC)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-(but-2-ynamido)-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B2851275.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2851276.png)

![2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-N-furan-2-ylmethyl-acetamide](/img/structure/B2851278.png)

![2-[(2-Fluorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2851279.png)

![1-{3-[2-(3,5-Dimethoxyphenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B2851282.png)

![N-(3-chlorobenzyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2851285.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2851287.png)

![1,7-Diaza-Spiro[3.5]Nonane-1-Carboxylicacidtert-Butylester Oxalate](/img/structure/B2851288.png)